molecular formula C20H16FN3O3S B300619 5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B300619
M. Wt: 397.4 g/mol
InChI Key: OUSGXUWTBDGOPQ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a benzimidazole moiety, a thiazolidine ring, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde with 3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-chlorobenzyl)-1,3-thiazolidine-2,4-dione
  • (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-bromobenzyl)-1,3-thiazolidine-2,4-dione

Uniqueness

The uniqueness of 5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione lies in its specific structural features, such as the presence of a fluorobenzyl group, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as chlorine or bromine, which may exhibit different chemical and biological properties.

Properties

Molecular Formula

C20H16FN3O3S

Molecular Weight

397.4 g/mol

IUPAC Name

(5E)-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-3-[(2-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H16FN3O3S/c1-22-15-8-7-12(9-16(15)23(2)19(22)26)10-17-18(25)24(20(27)28-17)11-13-5-3-4-6-14(13)21/h3-10H,11H2,1-2H3/b17-10+

InChI Key

OUSGXUWTBDGOPQ-LICLKQGHSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC=CC=C4F)N(C1=O)C

SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F)N(C1=O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F)N(C1=O)C

Origin of Product

United States

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